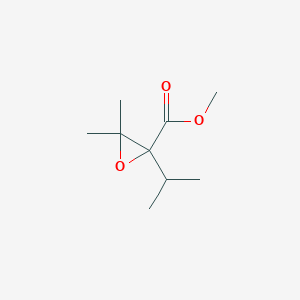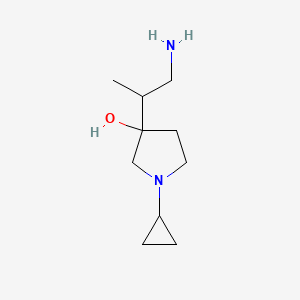
1-(2-Chloroethyl)cyclopentan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)cyclopentan-1-OL is an organic compound with the molecular formula C7H13ClO It contains a cyclopentane ring substituted with a hydroxyl group and a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)cyclopentan-1-OL can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with 2-chloroethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane derivatives, depending on the nucleophile used.
科学的研究の応用
1-(2-Chloroethyl)cyclopentan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloroethyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Cyclopentanol: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.
2-Chloroethanol: Lacks the cyclopentane ring, resulting in different chemical properties.
Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
1-(2-Chloroethyl)cyclopentan-1-OL is unique due to the presence of both a hydroxyl group and a 2-chloroethyl group on a cyclopentane ring
特性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC名 |
1-(2-chloroethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H13ClO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6H2 |
InChIキー |
LMKDJHGISRKRPY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)




![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)


![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)



